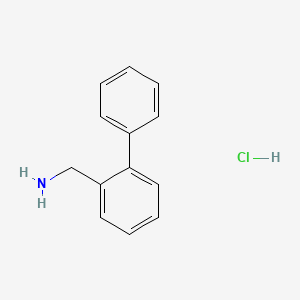![molecular formula C10H12N2O3S B2558411 5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid CAS No. 3304-81-2](/img/structure/B2558411.png)
5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid” is an organic compound that belongs to the class of compounds known as biotin and derivatives . These compounds contain a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . The molecular formula is C10H16N2O3S, with an average mass of 244.311 Da .
Synthesis Analysis
There are several approaches to the synthesis of this compound. One approach involves a novel method towards the synthesis of the compound, as described in a thesis from Université Paul Verlaine - Metz . Another approach discusses the therapeutic potential of imidazole-containing compounds, which could be relevant for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 573.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.4 mmHg at 25°C . It also has an enthalpy of vaporization of 93.9±6.0 kJ/mol and a flash point of 300.7±25.9 °C . The compound has a molar refractivity of 60.9±0.3 cm3, and it accepts 5 hydrogen bonds and donates 3 .Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis of Antibacterial Bioactivity Compounds : A study by Liang et al. (2016) described a synthetic route from 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid (biotin) to compounds with important antibacterial bioactivity. The process included esterification and reduction steps, yielding a final product with significant biological potential (Liang, Qin, Huang, & Wang, 2016).
Development of Biotin Synthesis : Research by Zav’yalov et al. (2006) focused on the synthesis of biotin, a critical vitamin. Their work involved regioselective chlorination and the development of tetradehydrobiotin esters, key compounds in biotin synthesis (Zav’yalov et al., 2006).
Biological Applications
Nitric Oxide Synthase Inhibition : Ulhaq et al. (1998) explored compounds including S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid as inhibitors of nitric oxide synthases. This study aimed at developing more potent inhibitors for therapeutic applications (Ulhaq et al., 1998).
Coordination Polymers in Chemistry : A study by Altaf and Stoeckli-Evans (2013) investigated the reaction of biotin with silver salts, leading to the formation of chiral coordination polymers. This research contributes to the understanding of the complex interactions in coordination chemistry (Altaf & Stoeckli-Evans, 2013).
Synthesis Techniques and Chemical Properties
Development of Imidazole Derivatives : The work of Zav’yalov and Dorofeeva (1979) involved the synthesis of 2-oxo-2,3-dihydro-1H-thieno[2,3-d]imidazole derivatives, contributing to the diverse chemical applications of these compounds (Zav’yalov & Dorofeeva, 1979).
Cobalt Complexes in Chemistry : Research by Huxel and Klingele (2015) explored the complexation of specific ligands with cobalt, leading to the development of Werner-type 3d transition metal complexes. These findings have implications for material science and coordination chemistry (Huxel & Klingele, 2015).
Propriétés
IUPAC Name |
5-(2-oxo-1,3-dihydrothieno[3,4-d]imidazol-4-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h5H,1-4H2,(H,13,14)(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKJLVWBPNZVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)CCCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

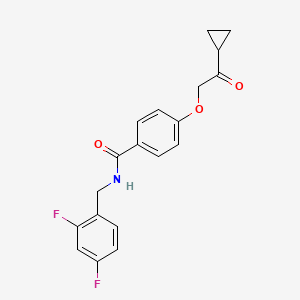
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2558330.png)
![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)
![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)
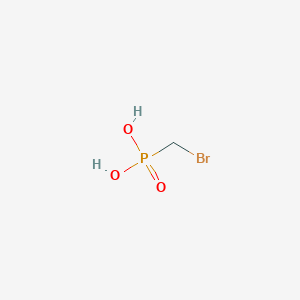

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)
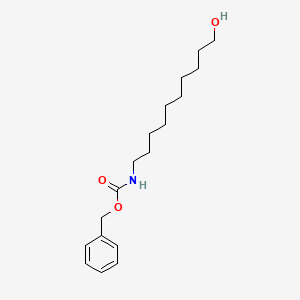
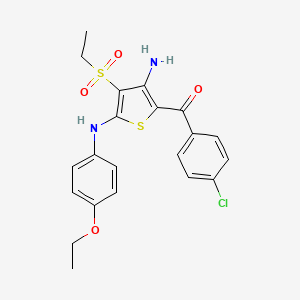

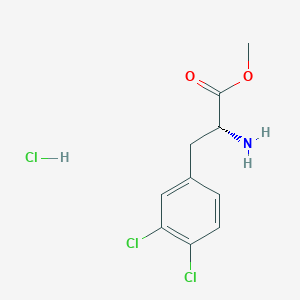
![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)
